molecular formula C14H11ClFNO2 B3280967 (4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid CAS No. 725253-05-4

(4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid

Cat. No.: B3280967
CAS No.: 725253-05-4
M. Wt: 279.69 g/mol
InChI Key: WGJQEOYZFXXWBI-UHFFFAOYSA-N
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Description

The compound “(4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid” is a complex organic molecule. It contains a phenyl ring with a chlorine atom at the 4th position, a phenyl ring with a fluorine atom, and an acetic acid group. The two phenyl rings are connected by an amino group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the positions of the atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorine and fluorine atoms on the phenyl rings. These atoms are electronegative and could influence the electron distribution in the molecule, affecting its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the chlorine and fluorine atoms, the acetic acid group, and the overall shape and size of the molecule .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling this compound. This could include avoiding inhalation and contact with skin or eyes, and using appropriate personal protective equipment .

Future Directions

The study of this compound could potentially contribute to the fields of organic chemistry and medicinal chemistry. It could be interesting to synthesize this compound and study its properties and potential biological activity .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(4-fluoroanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-10-3-1-9(2-4-10)13(14(18)19)17-12-7-5-11(16)6-8-12/h1-8,13,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJQEOYZFXXWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217222
Record name 4-Chloro-α-[(4-fluorophenyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725253-05-4
Record name 4-Chloro-α-[(4-fluorophenyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725253-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-[(4-fluorophenyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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